molecular formula C19H18N2O2S2 B2763285 4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine CAS No. 690644-05-4

4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine

Cat. No. B2763285
CAS RN: 690644-05-4
M. Wt: 370.49
InChI Key: UAKXNZNZNPYTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C19H18N2O2S2 and its molecular weight is 370.49. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

A new series of derivatives, including 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives, has been designed and synthesized, with a focus on evaluating their antitumor activities. These compounds exhibited significant antitumor activities against human cancer cell lines such as A549 (human alveolar adenocarcinoma cell) and H460 (human lung cancer), demonstrating the potential of these derivatives in cancer therapy (Guo et al., 2012).

Antibacterial Agents

Thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity. These compounds displayed high activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as effective antibacterial agents (Hafez et al., 2017).

Enzyme Inhibition

Benzo[4,5]thieno[2,3‐d]pyrimidine phthalimide derivatives were investigated for their inhibitory activity against dipeptidyl peptidase‐4 (DPP‐4), an enzyme involved in glucose metabolism. Among these, specific derivatives emerged as noncompetitive inhibitors, a rare characteristic that could contribute to the development of new therapeutic agents for treating conditions like type 2 diabetes (Tomović et al., 2019).

Synthesis of Heterocycles

Research has focused on the synthesis of novel heterocyclic compounds derived from tetrahydropyrimidine, exploring their potential in various biological activities. This includes the creation of thiazolopyrimidines, tetrazolopyrimidine, and other fused heterocyclic compounds, which have shown promising antioxidant activities (Salem et al., 2015).

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-2-4-13-16(5-3-1)25-19-17(13)18(20-10-21-19)24-9-12-6-7-14-15(8-12)23-11-22-14/h6-8,10H,1-5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKXNZNZNPYTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=NC=N3)SCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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